6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Brand Name: Vulcanchem
CAS No.: 1429901-83-6
VCID: VC2570036
InChI: InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
SMILES: C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N
Molecular Formula: C12H13FN2
Molecular Weight: 204.24 g/mol

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

CAS No.: 1429901-83-6

Cat. No.: VC2570036

Molecular Formula: C12H13FN2

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine - 1429901-83-6

Specification

CAS No. 1429901-83-6
Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
IUPAC Name 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Standard InChI InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
Standard InChI Key JNAQAPNLBDHNMO-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N
Canonical SMILES C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N

Introduction

Chemical Identity and Properties

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a fluorinated heterocyclic compound belonging to the carbazole family. Carbazoles represent an important class of nitrogen-containing heterocycles that serve as fundamental structural components in various natural products, pharmaceutical compounds, and organic materials. This particular derivative is characterized by its tetrahydrocarbazole core structure with specific substitutions.

Chemical Identifiers

The compound is uniquely identified through various chemical registration systems and nomenclature conventions. Its primary chemical identifiers are presented in the following table:

Identifier TypeValue
CAS Registry Number1429901-83-6
Chemical Name6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Synonyms1H-Carbazol-1-amine, 6-fluoro-2,3,4,9-tetrahydro-; 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ylamine
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
MDL NumberMFCD21218733
CB NumberCB43566215

The compound has been registered in chemical databases with specific identifiers, including the Chemical Abstracts Service (CAS) registry number 1429901-83-6, which uniquely identifies this chemical substance in scientific literature and regulatory contexts .

Structural Representation and Characteristics

The structure of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine features a tetrahydrocarbazole scaffold with two key functional groups: a fluorine atom at position 6 and an amino group at position 1. The structural representation can be described using various chemical notations:

Structural NotationRepresentation
InChIInChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
InChIKeyJNAQAPNLBDHNMO-UHFFFAOYSA-N
SMILESNC1C2=C(C=3C(N2)=CC=C(F)C3)CCC1
Canonical SMILESFC=1C=CC=2NC3=C(C2C1)CCCC3N

The compound contains a partially saturated carbazole ring system with a fluorine atom attached to the aromatic portion and an amine group positioned on the saturated ring, creating a unique chemical environment that influences its physical, chemical, and potentially biological properties .

Synthesis Methods

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been documented in chemical literature, providing valuable information on reaction pathways and conditions for its preparation.

Synthetic Route from 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

The primary synthetic route for obtaining 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves reductive amination of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one. This synthetic approach offers a moderately efficient pathway with a reported yield of approximately 30% .

Reaction Conditions and Reagents

The synthesis employs the following key reaction components and conditions:

ComponentDetails
Starting Material6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (400 mg, 1.97 mmol)
ReagentsAmmonium acetate (1.52 g, 19.7 mmol), Sodium cyanoborohydride (619 mg, 9.85 mmol)
SolventMethanol (10 mL)
Temperature60°C
Reaction TimeOvernight
Yield30% (120 mg)

The reaction involves dissolving the starting material (6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one) with ammonium acetate and sodium cyanoborohydride in methanol, followed by stirring overnight at 60°C. This reductive amination procedure effectively converts the ketone functionality to an amine group .

Purification and Isolation

After completion of the reaction, the synthetic protocol includes specific purification steps to isolate the target compound:

  • Removal of the solvent under reduced pressure

  • Dilution of the reaction mixture with ethyl acetate

  • Washing of the organic layer with 10% sodium hydroxide solution and brine

  • Drying over sodium sulfate

  • Concentration of the organic layer under reduced pressure

  • Purification using ISCO chromatography (0-10% methanol/dichloromethane + 0.1% NH4OH)

This purification sequence yields the final product as a white solid with a purity sufficient for further analytical characterization and potential applications .

Structural Characterization

The structural confirmation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been established through spectroscopic analyses, providing essential data for its unambiguous identification.

Spectroscopic Data

Spectroscopic characterization of the compound includes nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC/MS) data:

NMR Spectroscopy

The 1H NMR spectrum (300 MHz) in DMSO-d6 reveals the following key signals:

  • δ 10.76 (bs, 1H) - attributed to the NH of the carbazole ring

  • δ 7.24 (dd, J = 9 Hz, J = 5 Hz, 1H) - aromatic proton

  • δ 7.06 (d, J = 10 Hz, 1H) - aromatic proton

  • δ 6.83-6.77 (m, 1H) - aromatic proton

  • δ 3.90 (m, 1H) - methine proton adjacent to the amino group

  • δ 1.97 (m, 4H) - methylene protons

  • δ 1.73-1.46 (m, 2H) - methylene protons

These spectral features confirm the proposed structure, with characteristic signals for the aromatic protons influenced by the fluorine substitution and the aliphatic protons of the partially saturated ring system .

Mass Spectrometry

The LC/MS analysis yields a retention time (RT) of 2.46 minutes and a mass-to-charge ratio (m/z) of 203 for the [M-H]- ion, which aligns with the calculated molecular weight of 204.24 g/mol for the neutral molecule .

Related Compounds

Understanding 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine in the context of related compounds provides valuable insights into its chemical family and potential applications.

Structural Analogs

Several compounds share structural similarities with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, including:

CompoundCAS NumberMolecular FormulaMolecular WeightRelationship
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde843653-04-3C13H12FNO217.24 g/molPosition isomer with aldehyde functionality
N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine2219319-97-6C17H25FN2274.38 g/molDerivative with extended amine substituent
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-oneN/AC12H10FNO203.21 g/molPrecursor in synthesis with ketone functionality

The 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carbaldehyde is a structural isomer featuring an aldehyde group at position 3 rather than an amine group at position 1 . N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine represents a more complex derivative with an extended butylamine substituent .

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